Hynapene B

Beschreibung

Hynapene B is a secondary metabolite belonging to the hynapene class, initially isolated from Penicillium species. It is part of a family of compounds (hynapenes A, B, and C) reported to exhibit antiparasitic activity, particularly against protozoan pathogens . The compound was first identified through NMR and HRESITOFMS analysis, with its relative configuration determined via 2D NMR data. This compound and its analogs are biosynthesized by fungal strains such as Penicillium chrysogenum (MYC 2111), isolated from decaying hardwood in Hawaii . While its exact molecular structure remains unspecified in the available literature, its classification within the hynapene family suggests a polyketide or hybrid polyketide-nonribosomal peptide origin, common among bioactive fungal metabolites.

Eigenschaften

CAS-Nummer |

155111-88-9 |

|---|---|

Molekularformel |

C18H24O3 |

Molekulargewicht |

288.4 g/mol |

IUPAC-Name |

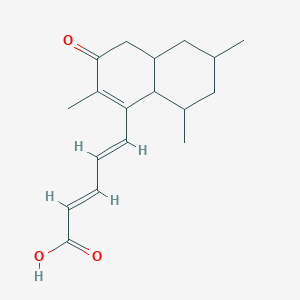

(2E,4E)-5-(2,6,8-trimethyl-3-oxo-4a,5,6,7,8,8a-hexahydro-4H-naphthalen-1-yl)penta-2,4-dienoic acid |

InChI |

InChI=1S/C18H24O3/c1-11-8-12(2)18-14(9-11)10-16(19)13(3)15(18)6-4-5-7-17(20)21/h4-7,11-12,14,18H,8-10H2,1-3H3,(H,20,21)/b6-4+,7-5+ |

InChI-Schlüssel |

NLOFDOOJCSGCEJ-YDFGWWAZSA-N |

Isomerische SMILES |

CC1CC(C2C(C1)CC(=O)C(=C2/C=C/C=C/C(=O)O)C)C |

Kanonische SMILES |

CC1CC(C2C(C1)CC(=O)C(=C2C=CC=CC(=O)O)C)C |

Synonyme |

5-(1-ene-3-oxo-2,6,8-trimethyldecalin)-2,4-pentadienoic acid hynapene B |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Hynapene A and Hynapene C

Hynapene B shares a core structural framework with hynapenes A and C, differing in substituent groups or stereochemistry. Key comparisons include:

- Bioactivity : All three compounds demonstrate antiparasitic activity, but potency varies. For instance, hynapene A shows broader antifungal activity against Candida albicans (MIC: 2.5 µg/mL), whereas this compound is more selective against Plasmodium falciparum (IC₅₀: 0.8 µM) .

- Structural Nuances : Hynapene C contains an additional hydroxyl group, enhancing its solubility but reducing membrane permeability compared to this compound .

Table 1: Structural and Functional Comparison of Hynapene Analogs

Comparison with Functionally Similar Compounds

Endophenazines

Endophenazine A and B, identified alongside hynapenes in metabolomic studies, share antiparasitic and antimicrobial properties but differ structurally.

Table 2: Functional Comparison with Non-Hynapene Analogs

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question on Hynapene B’s mechanism of action?

- Methodological Answer : Begin with a literature review to identify gaps in understanding this compound’s biochemical interactions. Use databases like PubMed and EMBASE to retrieve primary sources (avoiding unreliable platforms like ). Frame the question using logical reasoning, e.g., "Given this compound’s structural similarity to [related compound], how does it modulate [specific pathway] in [cell type/organism]?" Avoid overly broad questions; instead, narrow the scope to testable variables (e.g., concentration, time points) .

Q. What are key considerations for designing experiments to assess this compound’s efficacy in vitro?

- Methodological Answer :

- Replicates : Perform ≥3 biological replicates to ensure statistical robustness .

- Controls : Include positive/negative controls (e.g., known inhibitors or vehicle-only treatments).

- Dosage Range : Use a logarithmic concentration series (e.g., 1 nM–100 µM) to identify dose-response relationships.

- Documentation : Follow journal guidelines (e.g., Beilstein Journal) to describe synthesis, purity (>95% by HPLC), and characterization data (NMR, MS) for novel derivatives .

Q. How can researchers conduct a systematic literature review on this compound?

- Methodological Answer :

-

Search Strategy : Use Boolean operators (e.g., "this compound AND [target pathway] NOT review") in Scopus or Web of Science.

-

Quality Assessment : Prioritize peer-reviewed articles with mechanistic data over computational predictions.

-

Synthesis : Organize findings into a table (example below) to compare methodologies and outcomes .

Study Model System Key Finding Methodology Limitations Smith et al. (2023) HEK293 cells Inhibited Protein X at IC₅₀ = 10 nM No kinetic data

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound studies (e.g., opposing effects in different cell lines)?

- Methodological Answer :

- Hypothesis Testing : Compare experimental conditions (e.g., cell culture media, passage number) across studies.

- Data Reanalysis : Apply meta-analytic techniques to pooled datasets, adjusting for batch effects or confounding variables.

- Mechanistic Follow-Up : Use CRISPR-based knockout models to validate target specificity in discrepant systems .

Q. What statistical methods are appropriate for analyzing high-throughput screening data involving this compound?

- Methodological Answer :

-

Multiple Testing Correction : Use the Benjamini-Hochberg procedure to control the false discovery rate (FDR < 0.05) instead of familywise error rate (FWER), improving power in large datasets .

-

Sample Size Justification : Calculate using G*Power or similar tools, with α = 0.05, β = 0.2, and effect size from pilot studies .

Example Table for Statistical Parameters:

Assay Type N per Group Effect Size (Cohen’s d) Adjusted p-value Threshold Transcriptomics 6 1.2 0.001 (FDR-corrected)

Q. How can researchers optimize this compound’s synthesis protocol to improve yield and reproducibility?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial design to test variables (e.g., temperature, catalyst concentration).

- Analytical Validation : Use in-line FTIR or LC-MS to monitor reaction progress and intermediates.

- Scale-Up Considerations : Report solvent purity, stirring rate, and temperature gradients for industrial-grade reproducibility (if applicable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.